molecular formula C11H14N2O4S B15334323 2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid

2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid

Katalognummer: B15334323
Molekulargewicht: 270.31 g/mol
InChI-Schlüssel: ZFASEKFUMFQQSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of P-Vinylsulfonamido-(S)-phenylalanine typically involves the reaction of phenylalanine with vinylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:

  • Dissolving phenylalanine in an appropriate solvent, such as dichloromethane.
  • Adding vinylsulfonyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of P-Vinylsulfonamido-(S)-phenylalanine may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

P-Vinylsulfonamido-(S)-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinylsulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

P-Vinylsulfonamido-(S)-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of P-Vinylsulfonamido-(S)-phenylalanine involves its interaction with specific molecular targets. The vinylsulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    P-Vinylsulfonamido-®-phenylalanine: The enantiomer of P-Vinylsulfonamido-(S)-phenylalanine, with similar chemical properties but different biological activity.

    Vinylsulfonamide derivatives: Compounds with similar vinylsulfonamide groups but different substituents on the phenyl ring.

Uniqueness

P-Vinylsulfonamido-(S)-phenylalanine is unique due to its specific stereochemistry and the presence of both the vinylsulfonamide and phenylalanine moieties. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14N2O4S

Molekulargewicht

270.31 g/mol

IUPAC-Name

2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15)

InChI-Schlüssel

ZFASEKFUMFQQSX-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.